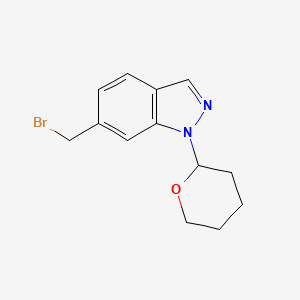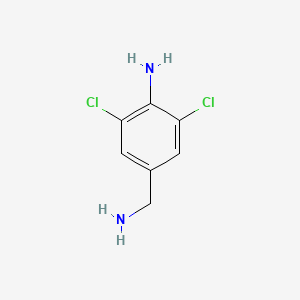
4-氨基-3,5-二氯苄胺
描述
4-Amino-3,5-dichlorobenzylamine is a chemical compound with the molecular formula C7H8Cl2N2 and a molecular weight of 191.06 . It is also known by the IUPAC name 4-(aminomethyl)-2,6-dichloroaniline . The compound is used in various applications in the field of research and industry.
Synthesis Analysis
The synthesis of 4-Amino-3,5-dichlorobenzylamine involves several steps. For instance, one method involves the borane reduction of benzonitrile, followed by an acid work up, which furnishes 4-Amino-3,5-dichlorobenzylamine hydrochloride . Another method involves the reaction of 4-Amino-3,5-dichlorobenzylamine with diisopropyl ethylamine in dry THF .Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-dichlorobenzylamine consists of a benzene ring substituted with two chlorine atoms and an aminomethyl group .Chemical Reactions Analysis
Amines, such as 4-Amino-3,5-dichlorobenzylamine, can undergo various reactions. For example, in the Hofmann elimination reaction, an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt. This salt then undergoes elimination to give an alkene on heating with a base, typically silver oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3,5-dichlorobenzylamine include a molecular weight of 191.06 and a storage temperature of 2-8°C . The compound is also air sensitive .科学研究应用
Perovskite Solar Cells
4-Amino-3,5-dichlorobenzylamine: has been utilized in the development of high-performance and stable 2D/3D perovskite solar cells . This compound, with its halogen functional groups, reacts with excess PbI2 to form a 2D perovskite layer. This layer is instrumental in passivating surface defects, aligning energy bands of functional layers, and suppressing non-radiative recombination of carriers . The result is an enhanced power conversion efficiency (PCE) and improved open-circuit voltage, leading to solar cells that retain 90% of their initial efficiency even after 1000 hours at 40±5% relative humidity .
Interfacial Passivation Material
In the realm of photovoltaics, 4-Amino-3,5-dichlorobenzylamine serves as an effective interfacial passivation material. It enhances the photovoltaic performance and stability of devices by passivating the surface defects of perovskite films . This is crucial for improving the long-term stability of perovskite solar cells (PSCs), which are otherwise sensitive to environmental factors like moisture .
Defect Passivation in Semiconductors
The compound is also significant in the defect passivation of semiconductors. By addressing crystallographic defects prevalent in solution-derived polycrystalline perovskite films, it helps in reducing stress deficits and energy losses, which are common issues in semiconductor materials .
Moisture Protection for 3D Perovskites
4-Amino-3,5-dichlorobenzylamine: contributes to the moisture protection of 3D perovskites. The 2D/3D heterojunction formed by this compound effectively shields the underlying 3D perovskite from moisture ingress, which is a significant challenge for the durability of PSCs .
Enhancement of Optical Properties
This chemical plays a role in enhancing the visible and near-infrared optical properties of organic–inorganic lead halide perovskites (OIHPs). These properties are essential for various optoelectronic applications, including light-emitting diodes (LEDs) and photodetectors .
Carrier Mobility Improvement
The introduction of 4-Amino-3,5-dichlorobenzylamine in OIHPs has been shown to improve carrier mobilities, which is a measure of how quickly charge carriers (electrons and holes) can move through a semiconductor when subjected to an electric field .
Carrier Diffusion Length Optimization
Another application is in optimizing carrier diffusion lengths in OIHPs. This compound helps in achieving substantial carrier diffusion lengths, which is the distance that carriers can travel before recombining. This is vital for the efficiency of devices like solar cells and LEDs .
Exciton Binding Energy Reduction
Lastly, 4-Amino-3,5-dichlorobenzylamine is involved in reducing the exciton binding energy in OIHPs. A lower exciton binding energy facilitates the separation of electron-hole pairs, thereby improving the efficiency of photovoltaic and light-emitting devices .
安全和危害
4-Amino-3,5-dichlorobenzylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
属性
IUPAC Name |
4-(aminomethyl)-2,6-dichloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBBAIKLNWNJJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597028 | |
| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-dichlorobenzylamine | |
CAS RN |
164648-75-3 | |
| Record name | 4-(Aminomethyl)-2,6-dichloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)
![4-Bromo-2-chloro-6-[(dimethylamino)methyl]benzenol](/img/structure/B1288128.png)
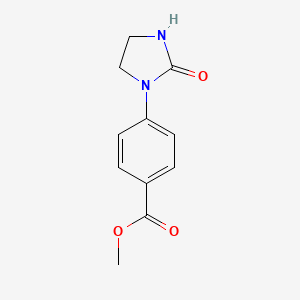
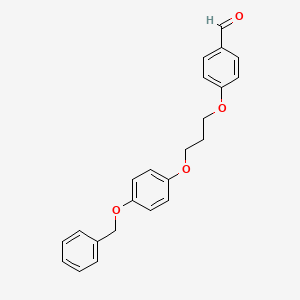
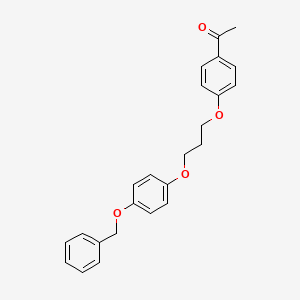

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)


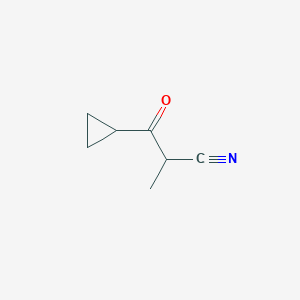
![Methyl 5-aminobenzo[d]oxazole-2-carboxylate](/img/structure/B1288156.png)
